Ethyl 4-Cyanocinnamate
Description
Historical Background and Discovery
The discovery and development of ethyl 4-cyanocinnamate traces its origins to the broader exploration of cinnamic acid derivatives that began in the early twentieth century. The compound emerges from the family of cyanocinnamate esters, which were first systematically investigated as part of comprehensive studies on α,β-unsaturated carbonyl compounds. The synthesis of this compound was initially achieved through Knoevenagel condensation reactions, a methodology that was established as a fundamental approach for creating carbon-carbon double bonds between aldehydes and active methylene compounds.
Historical development of this compound gained momentum when researchers recognized the potential of cyano-substituted cinnamates as versatile synthetic intermediates. The compound's synthesis became more refined through the application of various catalytic systems, with early work demonstrating successful preparation using ammonium acetate as a catalyst in refluxing toluene conditions. These foundational studies established yield ranges between 70 and 90 percent, providing a reliable synthetic pathway that remains relevant in contemporary research.
The compound's identification and characterization benefited significantly from advances in spectroscopic techniques during the mid-twentieth century. Nuclear magnetic resonance spectroscopy proved particularly valuable for confirming the trans-configuration typically observed in this compound, with characteristic chemical shifts appearing at specific regions that became diagnostic for this class of compounds. The establishment of reliable synthetic protocols and characterization methods laid the groundwork for subsequent investigations into the compound's chemical reactivity and potential applications.
Significance in Organic Chemistry
This compound holds considerable significance in organic chemistry due to its multifunctional nature and reactivity patterns that make it an excellent building block for complex molecule synthesis. The compound functions effectively as a Michael acceptor, participating in nucleophilic addition reactions where various nucleophiles can attack the β-carbon of the α,β-unsaturated system. This reactivity profile has established the compound as a valuable intermediate in synthetic organic chemistry, particularly for constructing carbon-carbon bonds under mild reaction conditions.
The presence of both electron-withdrawing groups - the cyano functionality and the ester carbonyl - significantly enhances the electrophilic character of the olefinic carbon, making this compound particularly reactive toward nucleophilic species. This enhanced reactivity has been exploited in various synthetic transformations, including the preparation of complex heterocyclic systems and the construction of functionalized aliphatic chains. Research has demonstrated that the compound participates readily in Michael addition reactions with yields exceeding 90 percent under optimized conditions.
The compound's utility extends beyond simple addition reactions to include its role in polymer chemistry applications. Studies have shown that this compound derivatives can serve as monomers for radical polymerization processes, leading to the formation of functional polymers with specific properties. The incorporation of the cyanocinnamate unit into polymer backbones imparts unique characteristics, including enhanced thermal stability and specific optical properties that are valuable for materials science applications.
Furthermore, the compound's significance is highlighted by its role in tandem reaction sequences, where it can participate in consecutive transformations without isolation of intermediate products. Research has demonstrated successful implementation of deacetalization-Knoevenagel condensation sequences that produce this compound as a key product, showcasing the compound's importance in efficient synthetic methodologies.
Overview of Current Research Trends
Contemporary research involving this compound has expanded significantly beyond traditional synthetic applications to encompass advanced materials science and catalytic applications. Current investigations focus heavily on developing more efficient and environmentally friendly synthetic methodologies for producing the compound, with particular emphasis on green chemistry approaches that minimize waste and energy consumption. Recent studies have explored solvent-free synthesis conditions and the use of heterogeneous catalysts to improve both yield and sustainability of this compound production.
A significant trend in current research involves the development of bifunctional catalytic systems that can produce this compound through tandem processes. Investigations have demonstrated the effectiveness of acid-base bifunctional catalysts, particularly those based on modified silica supports containing both zirconia and amine functionalities. These systems achieve impressive yields exceeding 90 percent while enabling continuous flow processing that offers advantages over traditional batch methods.
Table 1: Recent Research Trends in this compound Applications
Current research trends also emphasize the compound's role in developing advanced materials with specific functional properties. Investigations into poly(α-cyanocinnamate) thermosets have revealed remarkable thermal and mechanical properties, with glass transition temperatures reaching 178°C and Young's modulus values of 3.8 gigapascals. These materials demonstrate exceptional dimensional stability and chemical resistance while maintaining recyclability through dynamic exchange processes.
Another emerging trend involves the systematic study of reaction kinetics and mechanism elucidation for this compound formation and consumption. Recent kinetic investigations have provided detailed insights into solvent effects, particularly comparing the behavior in different alcoholic media and exploring the competition between desired products and side reactions. These studies have revealed that transesterification reactions can occur concurrently with the primary Knoevenagel condensation, leading to product mixtures that require careful optimization to maximize desired product formation.
The development of continuous flow methodologies represents a particularly active area of current research, with studies demonstrating the advantages of microreactor systems for this compound production. These approaches offer improved heat and mass transfer characteristics, leading to more consistent product quality and the potential for real-time reaction monitoring and control. The integration of online analytical techniques with continuous flow synthesis has enabled researchers to optimize reaction conditions dynamically and achieve higher overall process efficiency.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLBOCIUMFYPGI-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62174-99-6 | |
| Record name | Ethyl 4-Cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-Cyanocinnamate can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Transfer Hydrogenation
Ethyl 4-cyanocinnamate undergoes transfer hydrogenation with o-phenylenediamine to generate benzimidazolines, which act as hydrogen donors for electron-deficient olefins .
Reaction Conditions :
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Ethyl α-cyanocinnamate (1 mmol), o-phenylenediamine (1 mmol), and activated olefins (e.g., α,β-unsaturated esters) under solvent-free conditions at 100°C .
Mechanism :
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Formation of benzimidazoline intermediates via condensation.
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Transfer of hydrogen to olefins, yielding saturated products (e.g., ethyl cinnamate derivatives) .
Cycloaddition Reactions
This compound participates in [3+2] cycloaddition with nitrilimines to form 2-pyrazolines, which thermally eliminate HCN to yield 1,3-disubstituted pyrazoles .
Reaction Conditions :
-
This compound (1 mmol), nitrilimine (1 mmol), and Na₂CO₃ (10 mol%) in dichloromethane at room temperature .
Product Characteristics :
Condensation with Naphthols
This compound reacts with 2-naphthol derivatives to form naphthopyrano[2,1-b]pyrans via a piperidine-catalyzed cyclization .
Reaction Conditions :
-
This compound (1 mmol), 6-methoxy-2-naphthol (1 mmol), and piperidine (10 mol%) in aqueous media at reflux .
Yield : 85–90% (Scheme 1, Entry 3a) .
Electrophilic Substitution
This compound undergoes electrophilic substitution with reagents like acetic anhydride to form acetylated derivatives .
Reaction Conditions :
Product : Acetylated naphthopyrano derivatives with enhanced lipophilicity .
Scientific Research Applications
Organic Synthesis
Ethyl 4-cyanocinnamate is extensively utilized in organic synthesis due to its reactivity as a Michael acceptor in various reactions, including:
- Michael Addition Reactions : It serves as an electrophile in Michael addition reactions with nucleophiles such as amines and thiols.
- Knoevenagel Condensation : As a product of this reaction, it can further participate in subsequent transformations to form more complex molecules .
Table 1: Reactions Involving this compound
| Reaction Type | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Michael Addition | This compound + Amine | Room Temperature | >90 |
| Knoevenagel Condensation | Ethyl Cyanoacetate + Benzaldehyde | Basic Catalyst | 77-95 |
| Nitration | This compound + Nitric Acid | Silica Gel Medium | >90 |
Catalytic Applications
Recent studies have highlighted the role of this compound as a product in catalytic systems:
- Acid-Base Catalysis : The compound can act as a bifunctional catalyst when immobilized on solid supports, enhancing reaction rates in tandem processes such as deacetalization-Knoevenagel reactions. For instance, modifications using silica gel have demonstrated significant improvements in yield and selectivity .
Case Study: Bifunctional Catalysis
In a study involving bifunctionalized silica monoliths, this compound was produced with yields exceeding 90% under optimized conditions. The performance of the catalyst was evaluated over multiple cycles, demonstrating consistent efficiency despite minor decreases in yield due to catalyst deactivation .
Material Science Applications
This compound has also found applications in material science:
- Polymer Chemistry : It serves as a precursor for synthesizing polymers with specific functional properties, particularly in the development of photoresponsive materials.
- Nanocomposites : The compound can be incorporated into nanocomposite materials to enhance mechanical properties and thermal stability .
Mechanism of Action
The mechanism by which Ethyl 4-Cyanocinnamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in polymer chemistry, it undergoes polymerization reactions to form high molecular weight polymers. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Cinnamate Esters
Cinnamate esters share a common backbone of $ \text{C}6\text{H}5-\text{CH}=\text{CH}-\text{COOR} $, with variations in substituents on the phenyl ring influencing their physicochemical properties and applications. Below is a comparative analysis of Ethyl 4-Cyanocinnamate and its analogues:
Table 1: Structural and Physical Properties of this compound and Analogues
Research Findings
- This compound’s high E-isomer ratio (90%) simplifies purification and ensures consistency in downstream reactions .
Biological Activity
Ethyl 4-cyanocinnamate is a derivative of cinnamic acid characterized by the presence of a cyano group at the para position of the aromatic ring and an ethyl ester group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C₁₂H₁₁NO₂
- Molecular Weight : 201.22 g/mol
- Structure : The compound features an ethyl group and a cyano group attached to a cinnamic acid backbone.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of cinnamic acid, including this compound, exhibit significant antibacterial activity.
Minimum Inhibitory Concentration (MIC) Findings
A recent study assessed the antimicrobial efficacy of various cinnamate derivatives, including this compound. The results are summarized in Table 1:
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| This compound | 726.36 | 789.19 |
| Methyl Cinnamate | 789.19 | Not specified |
| Butyl Cinnamate | 672.83 | Not specified |
These findings suggest that this compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Cinnamic acid derivatives are known to inhibit pro-inflammatory mediators, which may contribute to their therapeutic effects.
Research indicates that compounds similar to this compound can modulate inflammatory pathways by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are crucial in the synthesis of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins .
Anticancer Activity
Emerging studies have explored the anticancer potential of this compound. Preliminary data suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of mitochondrial membrane potential.
Case Studies
- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size and improved survival rates compared to control groups .
Q & A
Q. What are the recommended methods for synthesizing Ethyl 4-Cyanocinnamate in a laboratory setting?
- Methodological Answer : this compound is typically synthesized via a Knoevenagel condensation between ethyl cyanoacetate and a substituted benzaldehyde derivative. Key steps include:
- Reagent Selection : Use anhydrous conditions with catalysts like piperidine or ammonium acetate to drive the reaction .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to isolate the product.
- Validation : Confirm compound identity via cross-referencing melting points, NMR, and IR spectra with literature data. Use SciFinder or Reaxys to verify if the compound is novel or previously reported .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Monitor for discoloration or precipitation, which may indicate instability .
- Disposal : Follow EPA/OSHA guidelines for organic cyanides. Neutralize with alkaline hypochlorite before disposal, and document waste streams for regulatory compliance .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Compare H and C NMR shifts with predicted values (e.g., δ ~7.5–8.3 ppm for cinnamate aromatic protons).
- IR : Confirm ester (C=O stretch ~1720 cm) and nitrile (C≡N stretch ~2240 cm) functional groups.
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound?
- Methodological Answer :
- Cross-Validation : Replicate analyses using alternative techniques (e.g., mass spectrometry for molecular weight confirmation) .
- Control Experiments : Synthesize a known analog (e.g., mthis compound) to compare spectral patterns and isolate variables .
- Error Analysis : Quantify instrument precision (e.g., NMR probe calibration) and sample preparation consistency (e.g., solvent purity, concentration) .
Q. What strategies optimize the reaction yield of this compound in varying solvent systems?
- Methodological Answer :
- Design of Experiments (DoE) : Test solvent polarity (e.g., DMF vs. ethanol), temperature (25–80°C), and catalyst loadings (5–20 mol%) to identify optimal conditions .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust parameters dynamically .
- Solvent-Free Alternatives : Explore microwave-assisted synthesis to reduce side reactions and improve energy efficiency .
Q. How can researchers design controlled experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups on the phenyl ring) and test against a target enzyme (e.g., HIV-1 integrase) .
- Positive/Negative Controls : Include known inhibitors (e.g., raltegravir) and solvent-only blanks to validate assay reliability .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC values and compare potency .
Q. What methodologies are effective for resolving contradictions in literature data on this compound’s physicochemical properties?
- Methodological Answer :
- Systematic Review : Conduct a scoping study (Arksey & O’Malley framework) to map conflicting data (e.g., melting points, solubility) and identify methodological differences (e.g., purity criteria, measurement techniques) .
- Meta-Analysis : Pool data from peer-reviewed studies, applying statistical weights based on sample size and methodology rigor .
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., ICH guidelines for temperature/humidity control) .
Data Presentation and Reproducibility
- Raw Data Management : Append large datasets (e.g., NMR spectra, HPLC chromatograms) as supplementary materials to ensure transparency .
- Comparative Tables : Tabulate literature melting points, spectral peaks, and biological activity data alongside experimental results to highlight consistencies/inconsistencies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
